molecular formula C12H22N2O B4723016 1-acetyl-4-cyclohexylpiperazine

1-acetyl-4-cyclohexylpiperazine

Cat. No. B4723016
M. Wt: 210.32 g/mol
InChI Key: HOHAKIGCFPDJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-cyclohexylpiperazine (ACHP) is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry and drug discovery due to its interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 1-acetyl-4-cyclohexylpiperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This results in an increase in the release of serotonin and a decrease in the release of dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-acetyl-4-cyclohexylpiperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. These effects may contribute to its potential therapeutic effects in a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-acetyl-4-cyclohexylpiperazine is its high selectivity for certain receptors in the brain, which makes it a useful tool compound for studying the function of these receptors. However, its low potency and solubility can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on 1-acetyl-4-cyclohexylpiperazine. One area of interest is the development of more potent and selective analogs of 1-acetyl-4-cyclohexylpiperazine for use as drug candidates. Another area of interest is the study of the long-term effects of 1-acetyl-4-cyclohexylpiperazine on the brain and behavior, as well as its potential use as a therapeutic agent for a variety of diseases. Additionally, the development of new methods for synthesizing 1-acetyl-4-cyclohexylpiperazine and its analogs may improve its utility as a tool compound in the field of neuroscience.

Scientific Research Applications

1-acetyl-4-cyclohexylpiperazine has been studied for its potential use as a drug candidate for a variety of diseases, including Parkinson's disease, schizophrenia, and anxiety. It has been shown to have a high affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. 1-acetyl-4-cyclohexylpiperazine has also been studied for its potential use as a tool compound in the field of neuroscience, as it can be used to selectively activate or inhibit certain receptors in the brain.

properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHAKIGCFPDJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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